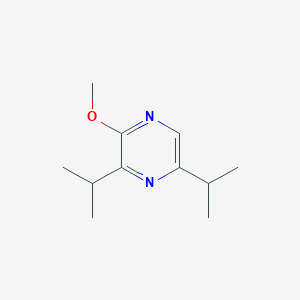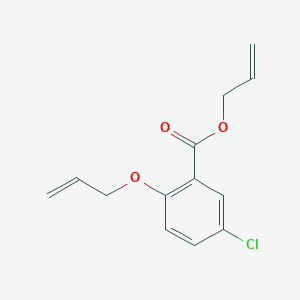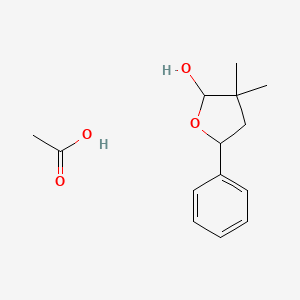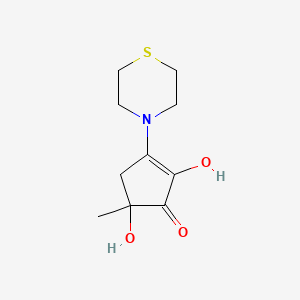
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl, methyl, and thiomorpholine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a cyclopentene derivative with thiomorpholine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The intermediate products are then subjected to hydroxylation and methylation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to saturate the double bond in the cyclopentene ring.
Substitution: The thiomorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and thiomorpholine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, resulting in different chemical properties and reactivity.
5-Methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
2,5-Dihydroxy-5-methylcyclopent-2-en-1-one: Lacks the thiomorpholine group, leading to different applications and reactivity.
Uniqueness
The presence of both hydroxyl and thiomorpholine groups in 2,5-Dihydroxy-5-methyl-3-(thiomorpholin-4-yl)cyclopent-2-en-1-one makes it unique, providing a combination of chemical reactivity and biological activity that is not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
501331-78-8 |
|---|---|
Fórmula molecular |
C10H15NO3S |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
2,5-dihydroxy-5-methyl-3-thiomorpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO3S/c1-10(14)6-7(8(12)9(10)13)11-2-4-15-5-3-11/h12,14H,2-6H2,1H3 |
Clave InChI |
PPBYIQLPNLZGCD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C1=O)O)N2CCSCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



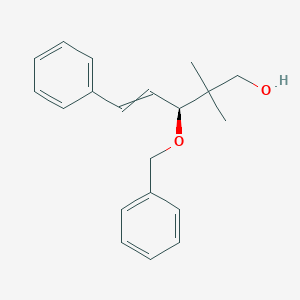
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

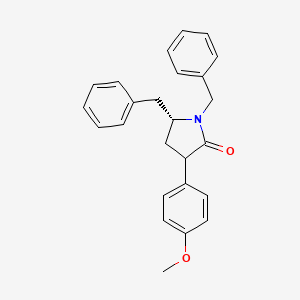
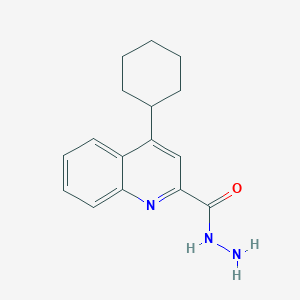
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
